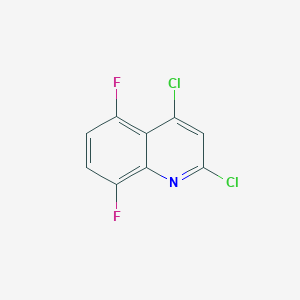

2,4-Dichloro-5,8-difluoroquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5,8-difluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F2N/c10-4-3-7(11)14-9-6(13)2-1-5(12)8(4)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQAZMLZAWUIJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C(=CC(=N2)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity Profile and Transformational Pathways of 2,4 Dichloro 5,8 Difluoroquinoline

Influence of Chlorine and Fluorine Substituents on Ring Activation and Deactivation

The presence of two chlorine and two fluorine atoms significantly influences the electronic landscape of the quinoline (B57606) ring. Both chlorine and fluorine are electron-withdrawing groups, which deactivates the aromatic system towards electrophilic attack. This deactivation arises from the inductive effect of the halogens, which pulls electron density away from the ring, making it less susceptible to reaction with electron-deficient species.

Reaction Dynamics of Halogen Displacement and Exchange

Halogen displacement is a key feature of the reactivity of 2,4-dichloro-5,8-difluoroquinoline. The chlorine atoms at positions 2 and 4 are the primary sites for nucleophilic attack. evitachem.com The relative reactivity of halogens in displacement reactions often follows the trend I > Br > Cl > F, meaning that chlorine is more readily displaced than fluorine in nucleophilic substitution reactions. savemyexams.comsavemyexams.com

Halogen exchange reactions, where one halogen is replaced by another, are also possible. For instance, treatment with a fluoride (B91410) source like potassium fluoride (KF) in a polar aprotic solvent at elevated temperatures could potentially lead to the replacement of the chlorine atoms with fluorine. The specific conditions, such as temperature and solvent, play a crucial role in the outcome of these reactions.

Reactivity Towards Various Classes of Nucleophiles

This compound exhibits reactivity towards a range of nucleophiles, primarily through nucleophilic aromatic substitution at the C2 and C4 positions.

Nitrogen Nucleophiles: Amines are common nucleophiles that readily displace the chlorine atoms. Reactions with primary or secondary amines can lead to the formation of amino-substituted quinolines. evitachem.com The regioselectivity of these reactions, i.e., whether the C2 or C4 chlorine is displaced first, can be influenced by reaction conditions and the nature of the amine. In similar systems like 2,4-dichloroquinazolines, substitution at the 4-position is often favored. mdpi.com

Oxygen Nucleophiles: Alkoxides and hydroxides can also displace the chlorine atoms to form alkoxy or hydroxyquinolines, respectively.

Sulfur Nucleophiles: Thiolates are effective nucleophiles for displacing the chlorine atoms, leading to the formation of thioether derivatives. evitachem.com

The table below summarizes the expected reactivity with various nucleophiles.

| Nucleophile Class | Example Reagent | Expected Product Type |

| Nitrogen | Amines (e.g., Aniline) | Amino-substituted quinolines |

| Oxygen | Alkoxides (e.g., Sodium Methoxide) | Alkoxy-substituted quinolines |

| Sulfur | Thiolates (e.g., Potassium Thiolate) | Thioether-substituted quinolines |

Electrophilic and Radical Reaction Propensities

Due to the strong deactivating effect of the four halogen substituents, electrophilic aromatic substitution on the this compound ring is generally difficult. Reactions such as nitration or halogenation would require harsh conditions and may not proceed with high selectivity.

However, the quinoline scaffold can participate in radical reactions. chemrxiv.org While specific studies on the radical reactions of this compound are not prevalent, the general reactivity of quinolines suggests that under appropriate conditions, it could undergo reactions initiated by radical species. The outcome of such reactions would depend on the nature of the radical and the reaction conditions.

Thermal and Photochemical Stability in Reaction Environments

The thermal and photochemical stability of halogenated quinolines is an important consideration in their application and synthesis. Generally, aromatic compounds exhibit a degree of thermal stability. However, at high temperatures, decomposition can occur, potentially leading to the release of hydrogen halides and other degradation products. fishersci.com

The photochemical stability of haloaromatic compounds can be variable. Upon exposure to UV light, the carbon-halogen bonds can undergo homolytic cleavage to form radical species, which can then participate in subsequent reactions. The presence of multiple halogen substituents in this compound might influence its photochemical behavior, but specific data on its photostability is limited. The stability of similar compounds can be influenced by the reaction medium and the presence of other reagents. urfu.ruuconn.edu

Structure Activity Relationship Sar Studies Centered on 2,4 Dichloro 5,8 Difluoroquinoline As a Core Scaffold

Positional Impact of Halogen Substituents on Molecular Interactions

The specific placement of the two chlorine and two fluorine atoms on the quinoline (B57606) ring is critical in defining the molecule's interaction profile. Halogenation is a common strategy in drug design to enhance properties such as lipophilicity, which can improve penetration into the central nervous system. mdpi.com However, the effects are highly position-dependent.

Chlorine at C-2 and C-4: The chlorine atoms are situated on the heterocyclic (pyridine) portion of the scaffold. Their presence at the C-2 and C-4 positions makes these sites susceptible to nucleophilic substitution, a key feature often exploited in the synthesis of more complex derivatives. researchgate.net From an interaction standpoint, these chlorine atoms contribute to the molecule's steric bulk and can form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-protein binding. The electron-withdrawing nature of chlorine also modulates the basicity of the quinoline nitrogen, which can be crucial for forming hydrogen bonds or coordinating with metal ions in enzymes. samipubco.com

The combined electronic effects of four halogen substituents create a unique distribution of charge across the quinoline scaffold, predisposing it to engage with specific residues in a target's binding pocket.

Conformational Analysis and its Relationship to Molecular Recognition

Conformational analysis examines the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. While the fused ring system of quinoline is inherently rigid, the orientation of substituents can influence how the molecule presents itself to a biological target. nih.gov

For 2,4-dichloro-5,8-difluoroquinoline, the planarity of the core ring system is the dominant conformational feature. This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target. However, even minor deviations from planarity or the specific rotational positions (torsion angles) of any larger groups subsequently attached to this scaffold can be critical. acs.org The introduction of substituents can stabilize a molecule's conformation within a binding site. mdpi.com Computational studies on related quinolines have shown that the molecule's conformation can be influenced by the surrounding medium, such as organic solvents or membrane bilayers, which is relevant for predicting its behavior in a physiological environment. uoa.gr The fixed positions of the halogens on the this compound scaffold create a defined shape that dictates its potential for molecular recognition through shape-complementarity with a target binding site. acs.orgrsc.org

Steric and Electronic Effects of Substituents on Ligand-Target Binding

The biological activity of a molecule is intimately linked to the steric (size and shape) and electronic (charge distribution) properties of its substituents. nih.govrsc.org

Electronic Effects: As powerful electron-withdrawing groups, the chlorine and fluorine atoms significantly lower the electron density of the aromatic system. samipubco.com This has several consequences for binding:

It enhances the potential for π-stacking interactions with electron-rich aromatic amino acid residues (e.g., tryptophan, tyrosine) in a protein target.

It modifies the hydrogen-bonding capability of the quinoline nitrogen. samipubco.com

It can create regions of positive electrostatic potential on the hydrogen atoms and negative potential around the halogens, guiding specific intermolecular contacts. Quantum chemical calculations on similar halogenated quinolines have been used to map these properties and predict reactivity. acs.orgtsijournals.com

Steric Effects: The size of the chlorine atoms at the C-2 and C-4 positions provides steric bulk that can either be beneficial for occupying a hydrophobic pocket or detrimental if it causes a clash with the protein surface. rsc.org The relative size of chlorine versus fluorine is a key consideration. The specific pattern of substitution on the this compound scaffold creates a distinct three-dimensional profile that will be selectively recognized by a complementary binding site. Contour maps from 3D-QSAR studies on other quinolones often reveal that steric effects are a dominant factor in determining binding affinities. researchgate.netnih.gov

| Effect | Description | Implication for this compound |

| Inductive Effect | Electron withdrawal by halogens through sigma bonds. | Lowers electron density across the ring system, influencing reactivity and non-covalent interactions. |

| Mesomeric Effect | Electron donation by halogens to the aromatic system via lone pairs. | Can partially offset the inductive effect, influencing charge distribution on specific ring carbons. |

| Steric Hindrance | The physical bulk of the chlorine atoms. | Can influence the accessibility of nearby functional groups and dictate the molecule's fit within a binding pocket. |

| Halogen Bonding | A non-covalent interaction where the halogen acts as an electrophilic species. | Can provide additional, specific binding interactions with electron-rich atoms like oxygen or nitrogen in a target. |

Design Principles for Modifying the this compound Scaffold for Enhanced Biological Relevance

The this compound core is best viewed as a starting point or template for the development of molecules with tailored biological activities. mdpi.commdpi.com Rational drug design principles can be applied to guide its modification. ukessays.com

Based on the SAR principles discussed, several hypotheses can be formulated to guide the rational design of new derivatives. The goal is often to improve target selectivity, enhance binding affinity, and optimize pharmacokinetic properties. mdpi.comresearchgate.net

Hypothesis 1: Selective Replacement of Chlorine. The chlorine atoms at C-2 and C-4 are reactive leaving groups. Replacing one or both with various amine, ether, or thioether moieties could introduce new hydrogen bond donors/acceptors or hydrophobic groups to probe specific interactions within a target's active site. For example, introducing a piperazine (B1678402) ring, a common modification in quinolone antibiotics, could enhance activity. ukessays.com

Hypothesis 2: Derivatization via Aryl Coupling. The chloro- or bromo-positions on quinoline rings are frequently used as handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling). nih.govnih.gov Attaching different aryl or heteroaryl groups could explore additional π-stacking or hydrophobic interactions, potentially increasing potency.

Hypothesis 3: Modification of Fluorine Positions. While synthetically more challenging, altering the fluorine substitution pattern (e.g., moving a fluorine from C-5 to C-6) could subtly change the electronic properties and metabolic stability of the molecule. SAR studies on fluoroquinolones show that halogen placement at C-6 is often beneficial for activity. ukessays.com

To systematically test SAR hypotheses, chemists synthesize libraries of analogues. For the quinoline scaffold, modifications at the C-7 and C-8 positions have been shown to be particularly impactful on activity and target specificity. researchgate.netscispace.com Although the core scaffold has a fluorine at C-8, the principle of exploring other positions remains valid. For instance, if a related scaffold like 2,4,7-trichloro-5-fluoroquinoline were used, the C-7 position would be a prime target for modification.

A common synthetic strategy involves reacting a quinoline bearing a halogen (like bromine or chlorine) at the desired position with a boronic acid in a palladium-catalyzed Suzuki coupling reaction. acs.org This allows for the introduction of a wide variety of substituents.

Example Synthetic Scheme for C-7 Modification (Illustrative) A hypothetical synthesis to explore SAR at the C-7 position might involve:

Starting with a quinoline core that has a bromine atom at C-7.

Reacting this starting material with a series of different boronic acids (e.g., phenylboronic acid, pyridinylboronic acid, etc.) under Suzuki coupling conditions. acs.org

This would generate a library of compounds where the C-7 position is systematically varied, allowing for a direct assessment of how each new group affects biological activity.

This systematic approach is crucial for building a comprehensive understanding of the SAR for a given chemical series. medcraveonline.com

Computational Approaches in SAR Prediction and Validation (e.g., QSAR, quantum chemistry indices)

Modern drug discovery heavily relies on computational methods to predict the activity of new compounds, saving time and resources. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling attempts to find a mathematical correlation between the chemical properties of a series of compounds and their biological activity. nih.govtandfonline.com For a series of derivatives based on the this compound scaffold, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. tandfonline.com These methods generate contour maps that visualize regions where steric bulk, positive or negative charge, or hydrophobic character is predicted to increase or decrease activity, providing a roadmap for designing better compounds. nih.govtandfonline.com

Quantum Chemistry Indices: Quantum chemical calculations, often using Density Functional Theory (DFT), can compute a variety of molecular descriptors that are useful in SAR studies. researchgate.netarabjchem.org These include:

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's chemical reactivity and electron-donating/accepting capabilities. tsijournals.comresearchgate.net

Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting electron-rich and electron-poor regions that are likely to engage in electrostatic or hydrogen-bonding interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies with this compound and its derivatives into a protein's active site could predict binding affinity and identify key interactions, helping to validate SAR hypotheses before synthesis. acs.orgnih.gov

These computational tools are invaluable for refining SAR hypotheses and prioritizing the synthesis of the most promising analogues. nih.govmdpi.com

Computational and Spectroscopic Characterization of 2,4 Dichloro 5,8 Difluoroquinoline

Spectroscopic Analysis Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise atomic arrangement of 2,4-Dichloro-5,8-difluoroquinoline. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (IR and Raman), and X-ray Crystallography each offer unique and complementary information to build a comprehensive structural profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and the positions of fluorine atoms in this compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed picture of the molecule's connectivity can be assembled. ox.ac.ukorganicchemistrydata.org

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons on the quinoline (B57606) ring. The precise chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. rsc.org The carbon signals will be split by neighboring fluorine atoms (C-F coupling), providing crucial data for assigning the fluorine positions. The carbons bonded to chlorine will also exhibit characteristic chemical shifts.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. ox.ac.uk For this compound, two distinct signals are expected for the fluorine atoms at the C5 and C8 positions. The chemical shifts and any through-space or through-bond coupling between the two fluorine atoms would confirm their relative positions.

Table 1: Predicted NMR Data for this compound

This table is predictive and based on general principles of NMR spectroscopy.

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Key Information Provided |

|---|---|---|---|

| ¹H | 6.5 - 8.5 | Doublets, Triplets | Position of aromatic protons |

| ¹³C | 110 - 160 | Singlets, Doublets (due to C-F coupling) | Carbon skeleton, positions of F and Cl atoms |

| ¹⁹F | -100 to -150 | Singlets or Doublets | Confirmation of fluorine positions and environment |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. bioanalysis-zone.comlabmanager.com For this compound, HRMS would be used to confirm its molecular formula, C₉H₃Cl₂F₂N. uni.lu The precise mass measurement distinguishes the compound from other molecules with the same nominal mass. bioanalysis-zone.com

The monoisotopic mass of this compound is 232.96106 Da. uni.lu HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ or other adducts. uni.lunih.gov The experimental mass would then be compared to the calculated exact mass to confirm the molecular formula.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | m/z (mass to charge ratio) |

|---|---|

| [M+H]⁺ | 233.96834 |

| [M+Na]⁺ | 255.95028 |

| [M+NH₄]⁺ | 250.99488 |

| [M+K]⁺ | 271.92422 |

| [M-H]⁻ | 231.95378 |

Data sourced from PubChemLite (2024) uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. mt.comspectroscopyonline.com These techniques are complementary and can be used to identify the characteristic bonds present in this compound. frontiersin.org

IR Spectroscopy: The IR spectrum would show absorption bands corresponding to the stretching and bending vibrations of the C-H, C=C, C=N, C-Cl, and C-F bonds. The quinoline ring system would have a series of characteristic absorptions.

Raman Spectroscopy: Raman spectroscopy would also reveal information about the molecular vibrations. mt.com It is particularly sensitive to non-polar bonds and can provide complementary information to the IR spectrum, especially for the carbon framework and the C-Cl bonds. spectroscopyonline.com

The analysis of the vibrational spectra can be aided by computational methods, such as DFT calculations, which can predict the vibrational frequencies and help in the assignment of the observed bands. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not found in the provided search results, the technique has been successfully applied to related halogenated quinolines. rasayanjournal.co.inresearchgate.net If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield a definitive solid-state structure. researchgate.net

Quantum Chemical Calculations and Theoretical Studies

Theoretical calculations, particularly those based on quantum chemistry, are instrumental in complementing experimental data and providing deeper insights into the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and properties of molecules. scirp.orgmdpi.com For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Predicting bond lengths and angles which can be compared with experimental data if available.

Predict spectroscopic properties: Calculating theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra to aid in the interpretation of experimental results. researchgate.netresearchgate.net

Analyze electronic properties: Determining the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential to understand the molecule's reactivity. scirp.org

Predict reactivity: Calculating reactivity descriptors to predict sites susceptible to nucleophilic or electrophilic attack. rsc.org

DFT studies on related quinoline derivatives have demonstrated the utility of this approach in understanding their chemical behavior. researchgate.net

Molecular Orbital Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity. In this context, the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. libretexts.org The energy of the LUMO is especially significant as it represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a greater propensity for the molecule to act as an electron acceptor in chemical reactions. stuba.sk

Table 1: Predicted Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

This table would be populated with data from computational chemistry studies.

Conformational Dynamics and Energetic Landscapes

The three-dimensional structure and flexibility of a molecule, known as its conformational dynamics, play a crucial role in its interactions with other molecules. For a relatively rigid aromatic system like quinoline, conformational flexibility is limited. However, even subtle changes in geometry can have significant energetic consequences.

Computational methods, such as molecular dynamics simulations, can be employed to explore the conformational landscape of this compound. nih.gov These simulations would identify the most stable conformation (the global minimum on the potential energy surface) and any other low-energy conformers. The energetic barriers between these conformations can also be calculated, providing insight into the molecule's dynamic behavior at different temperatures. While significant conformational changes are not expected for the core quinoline structure, the analysis would reveal minor fluctuations and their associated energy costs.

Table 2: Conformational Analysis Summary

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

|---|---|---|

| Global Minimum | 0.0 | Data not available in search results |

| Conformer 2 | Data not available in search results | Data not available in search results |

This table would present the relative energies and defining structural parameters of different conformers identified through computational analysis.

Prediction of Spectroscopic Parameters

Spectroscopy is an indispensable tool for the characterization of chemical compounds. Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.

For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule can be calculated. These predictions are highly valuable for interpreting experimental NMR spectra and assigning the signals to specific atoms within the molecule.

IR Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. This information helps in identifying the functional groups present in the molecule and serves as a fingerprint for its identification.

UV-Vis Spectroscopy: The electronic transitions between molecular orbitals can be predicted, which correspond to the absorption of light in the UV-Vis region. This provides information about the conjugated π-system of the molecule.

While specific predicted spectroscopic data for this compound is not extensively documented in publicly available literature, such calculations are a standard component of modern computational chemistry research. researchgate.netnih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | Data not available in search results |

| C3 | Data not available in search results |

| C4 | Data not available in search results |

| C5 | Data not available in search results |

| C6 | Data not available in search results |

| C7 | Data not available in search results |

| C8 | Data not available in search results |

| C4a | Data not available in search results |

| C8a | Data not available in search results |

This table would list the computationally predicted chemical shifts for each carbon atom in the molecule.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-5,8-difluoroquinoline |

Applications of 2,4 Dichloro 5,8 Difluoroquinoline As a Synthetic Intermediate and Molecular Building Block

Role in the Synthesis of Complex Heterocyclic Systems and Hybrid Molecules

The structure of 2,4-dichloro-5,8-difluoroquinoline is primed for elaboration into more intricate molecular architectures. The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, allowing for sequential and regioselective substitution reactions. This feature enables chemists to introduce different nucleophiles at these positions, leading to the creation of diverse and complex heterocyclic systems.

For instance, the C4 chlorine is generally more reactive towards nucleophilic substitution than the C2 chlorine. This differential reactivity can be exploited to first introduce a substituent at the C4 position, followed by a different functional group at the C2 position. This stepwise approach is a powerful strategy for building complex molecules with precisely controlled substitution patterns. These reactions are fundamental to creating hybrid molecules where the quinoline (B57606) scaffold is fused or linked to other pharmacologically relevant moieties. The resulting complex systems are often investigated as potential therapeutic agents, including kinase inhibitors and antineoplastic agents, where the halogenated core can enhance target binding affinity.

Scaffold-Hopping Strategies in Lead Compound Discovery

Scaffold hopping is a prominent strategy in modern drug discovery that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different one while retaining similar biological activity. mdpi.comnih.gov This approach aims to discover new lead compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. dtic.mil

This compound can be utilized in scaffold-hopping strategies in two primary ways:

As a Starting Scaffold: The quinoline ring itself is a well-established "privileged scaffold" in medicinal chemistry, found in numerous bioactive compounds. mdpi.com Starting with this compound, chemists can use its reactive chlorine atoms to introduce a variety of side chains, effectively exploring the chemical space around this core to identify new lead compounds.

As a Replacement Scaffold: In cases where a lead compound with a different core structure has been identified, the 5,8-difluoroquinoline (B175250) framework can be used as a bioisosteric replacement. The goal is to mimic the spatial arrangement of the key functional groups of the original lead compound, potentially leading to a novel chemical series with distinct intellectual property and improved drug-like characteristics. mdpi.comsigmaaldrich.com The rigidity of the quinoline core and the specific vectoral display of substituents make it an attractive candidate for such hopping strategies.

An extensive scaffold-hopping exercise, for example, was used to identify preclinical candidates for treating visceral leishmaniasis, demonstrating the power of this approach in moving from initial hits to developable drugs. dundee.ac.uk While this specific study did not use this compound, it highlights the principle of modifying bicyclic scaffolds to improve properties like solubility, a key goal in lead optimization. dundee.ac.uk

Precursor for the Development of Advanced Quinolone Derivatives

The quinolone and especially the fluoroquinolone core are central to a major class of synthetic antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV. mdpi.comresearchgate.net The development of new generations of quinolone antibiotics is driven by the need to overcome bacterial resistance and broaden the spectrum of activity. vcu.edu

This compound is an ideal precursor for generating advanced quinolone derivatives. The chlorine atoms at the C2 and C4 positions can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities. For example, the synthesis of many potent antibacterial agents involves the introduction of a piperazine (B1678402) ring or other amine-containing heterocycles at one of the positions. bohrium.com

The general synthetic route involves the nucleophilic substitution of the chlorine atoms. By carefully selecting the reaction conditions and the nucleophile, chemists can synthesize novel quinolone analogues. These new derivatives are then tested for their biological activity. Structure-activity relationship (SAR) studies have shown that the nature of the substituent at these positions is critical for antibacterial potency and spectrum. researchgate.net

Table 1: Representative Nucleophilic Substitution Reactions for Developing Quinolone Derivatives

| Position | Reactant | Nucleophile | Resulting Structure | Potential Application |

| C4 | This compound | Piperazine | 2-Chloro-4-(piperazin-1-yl)-5,8-difluoroquinoline | Intermediate for antibacterial agents |

| C2 | 2-Chloro-4-(substituted)-5,8-difluoroquinoline | Cyclopropylamine | 2-(Cyclopropylamino)-4-(substituted)-5,8-difluoroquinoline | Advanced quinolone analogue |

| C4/C2 | This compound | Various Amines/Thiols | Di-substituted quinoline derivatives | Exploration of new biological activities |

This table is illustrative and shows the general types of reactions employed.

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. uomustansiriyah.edu.iqyoutube.com This approach is a cornerstone of modern drug discovery, allowing for the high-throughput screening of vast numbers of compounds to identify new drug leads. iipseries.org

The structure of this compound is exceptionally well-suited for combinatorial library synthesis. It possesses a rigid central scaffold with two distinct and addressable reactive sites (the C2 and C4 chlorine atoms). This allows for a "mix-and-match" strategy where different building blocks can be attached at these positions.

For example, a library can be generated by reacting this compound with a set of 100 different amines at the C4 position, followed by reaction with a set of 50 different nucleophiles at the C2 position. This would theoretically generate a library of 100 x 50 = 5,000 unique compounds. These libraries, based on a common scaffold, are valuable for systematically exploring structure-activity relationships and identifying compounds with desired biological profiles. scielo.brcrysdotllc.com The synthesis can often be automated and performed in parallel, significantly accelerating the discovery process. uomustansiriyah.edu.iq

Applications in Chemical Probe Design and Functional Molecule Construction

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. Functional molecules are designed to perform a specific task, such as acting as a sensor or a component in an advanced material.

This compound serves as a valuable starting point for the construction of such molecules. Its key features for this application include:

Tunable Reactivity: The chlorine atoms can be substituted with functionalities required for a probe, such as a reporter group (e.g., a fluorophore), an affinity tag (e.g., biotin), or a photoreactive cross-linking group.

Stable Core: The fluorinated quinoline core is generally stable under physiological conditions.

Modifiable Properties: The fluorine atoms at positions 5 and 8 influence the electronic properties and lipophilicity of the molecule, which can be important for cell permeability and target engagement. ethernet.edu.et

By attaching appropriate functionalities, this compound can be transformed into a bespoke chemical probe to investigate enzyme activity or to visualize biological processes. evitachem.com For instance, a derivative could be designed as an inhibitor for a specific kinase, with an attached fluorescent tag to monitor its binding and localization within a cell.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2,4-dichloro-5,8-difluoroquinoline and its derivatives?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To resolve substituent effects (e.g., chlorine/fluorine electronegativity) on chemical shifts. For example, fluorine atoms at C5 and C8 induce deshielding in adjacent protons .

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns, particularly for halogenated derivatives .

- IR spectroscopy : To identify functional groups (e.g., C-F stretches at 1000–1300 cm⁻¹ and C-Cl stretches near 600–800 cm⁻¹) .

- Data Table :

| Technique | Key Peaks/Features | Application Example |

|---|---|---|

| ¹H NMR | δ 8.5–9.0 ppm (quinoline H2/H3) | Substituent position analysis |

| ¹³C NMR | C-F coupling (³J ~ 20 Hz) | Fluorine substitution confirmation |

| HRMS | [M+H]⁺ at m/z 214.04 | Molecular ion validation |

Q. What synthetic routes are available for preparing this compound?

- Answer : Common methods include:

- Microwave-assisted synthesis : Using KF·2H₂O as a fluorinating agent to introduce fluorine atoms at C5 and C8 .

- Doebner–Miller reaction : In a two-phase system (e.g., aqueous/organic) to construct the quinoline core, followed by chlorination at C2 and C4 using PCl₅ .

- Buchwald–Hartwig cross-coupling : For late-stage functionalization (e.g., introducing aryl/heteroaryl groups at C4) .

Advanced Research Questions

Q. How do substituent positions (e.g., Cl at C2/C4 vs. F at C5/C8) influence reactivity in cross-coupling reactions?

- Answer :

- Steric and electronic effects : Chlorine at C2/C4 increases electron withdrawal, deactivating the quinoline ring and slowing nucleophilic substitution. Fluorine at C5/C8 enhances electrophilicity at adjacent positions (C6/C7), facilitating regioselective functionalization .

- Case study : Pd-catalyzed coupling of this compound with arylboronic acids preferentially occurs at C4 due to lower steric hindrance compared to C2 .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Answer :

- Structure-activity relationship (SAR) analysis : Compare derivatives with systematic substituent variations (e.g., replacing C5-F with -CF₃ or -OCH₃) to isolate electronic vs. steric contributions .

- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics to distinguish static vs. cidal effects .

Q. How can computational methods optimize reaction conditions for fluorination/chlorination?

- Answer :

- DFT calculations : Predict transition-state energies for halogenation steps. For example, fluorination at C5 is favored over C8 due to lower activation energy (ΔΔG‡ ~ 2.3 kcal/mol) .

- Solvent screening : Use COSMO-RS models to identify solvents (e.g., DMF/H₂O) that stabilize intermediates during SNAr reactions .

- Data Table :

| Parameter | Fluorination (C5) | Chlorination (C4) |

|---|---|---|

| ΔG‡ (kcal/mol) | 18.7 | 22.1 |

| Optimal solvent | DMF/H₂O | Toluene/POCl₃ |

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Answer :

- LC-MS/MS with isotope dilution : Use deuterated internal standards (e.g., this compound-d₄) to correct for matrix effects .

- Chiral HPLC : Resolve enantiomeric impurities (e.g., from asymmetric synthesis) using cellulose-based columns .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.